molecular formula C19H34O4 B3074519 Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate CAS No. 102053-72-5

Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate

Cat. No.: B3074519
CAS No.: 102053-72-5
M. Wt: 326.5 g/mol
InChI Key: PDGUXIIVPKODNL-UHFFFAOYSA-N
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Description

Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate is a complex organic compound characterized by its epoxy and hydroxy functional groups. This compound is a derivative of octadecenoic acid and is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to epoxidize the double bond at the 9,10 position. The resulting epoxide is then subjected to hydroxylation using osmium tetroxide or similar reagents to introduce the hydroxy group at the 11 position.

Industrial Production Methods

Industrial production of this compound often involves large-scale epoxidation and hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

    Diols: Formed through the reduction of the epoxy group.

    Esters and Ethers: Resulting from substitution reactions involving the hydroxy group.

Scientific Research Applications

Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in biological pathways and its potential as a bioactive compound.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate involves its interaction with various molecular targets and pathways. The epoxy and hydroxy groups enable the compound to participate in enzymatic reactions, influencing cellular processes and metabolic pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 12®,13(S)-epoxy-9(S)-hydroxy-10(E),15(Z)-octadecadienoate
  • Methyl 9(S),10(S)-epoxy-12(Z)-octadecenoate

Uniqueness

Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of epoxy and hydroxy groups, along with the specific stereochemistry, sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 8-[3-(1-hydroxyoct-2-enyl)oxiran-2-yl]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-3-4-5-7-10-13-16(20)19-17(23-19)14-11-8-6-9-12-15-18(21)22-2/h10,13,16-17,19-20H,3-9,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGUXIIVPKODNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C1C(O1)CCCCCCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70761116
Record name Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102053-72-5
Record name Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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